Goserelin

Descripción general

Descripción

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). It is primarily used to suppress the production of sex hormones, such as testosterone and estrogen, making it effective in the treatment of hormone-sensitive cancers like breast cancer and prostate cancer . This compound is administered as an injectable implant and is known for its ability to down-regulate the production of these hormones by disrupting the endogenous hormonal feedback systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Goserelin is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).

Cleavage of the peptide from the resin: and purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: The industrial production of this compound involves the use of automated peptide synthesizers to ensure high yield and purity. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations. The final product is formulated into a biodegradable implant for sustained release .

Análisis De Reacciones Químicas

Types of Reactions: Goserelin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under harsh conditions, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) and other reducing agents.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogues .

Aplicaciones Científicas De Investigación

Clinical Applications

-

Prostate Cancer

- Goserelin is employed as a palliative treatment for advanced prostate cancer and as part of combination therapy for localized forms.

- It has been shown to be effective in achieving chemical castration, which is vital for controlling disease progression.

-

Breast Cancer

- In premenopausal women, this compound is used to treat hormone receptor-positive breast cancer. It can be administered alone or in conjunction with other therapies like tamoxifen.

- Studies indicate that this compound can significantly reduce breast cancer mortality rates among women who do not receive tamoxifen.

-

Endometriosis

- This compound is effective in managing endometriosis by reducing estrogen levels, which helps alleviate pain and other symptoms associated with the condition.

- It is also utilized to thin the endometrial lining prior to surgical procedures.

-

Abnormal Uterine Bleeding

- The drug aids in preparing the uterine lining for surgical interventions by thinning it, thereby reducing complications during procedures.

Table 1: Summary of Clinical Trials Involving this compound

Case Studies

-

Case Study: Efficacy in Prostate Cancer

A multicenter observational study demonstrated that this compound effectively maintained castration levels in patients with localized prostate cancer when administered every 12 weeks. The primary outcome showed a significant reduction in serum testosterone levels, confirming its efficacy as a long-term treatment option . -

Case Study: Breast Cancer Treatment

In a randomized clinical trial involving premenopausal women with metastatic breast cancer, this compound was found to produce similar outcomes to surgical ovariectomy regarding progression-free survival and overall survival rates . This highlighted this compound's role as a viable alternative to surgical interventions. -

Case Study: Management of Endometriosis

A study focusing on women with endometriosis revealed that this compound significantly reduced pain and improved quality of life measures over a six-month treatment period. Patients reported sustained relief even after discontinuation of therapy .

Mecanismo De Acción

Goserelin acts as a potent inhibitor of pituitary gonadotropin secretion. It binds to the LHRH receptors in the pituitary gland, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. This surge is followed by a down-regulation of LHRH receptors, resulting in decreased production of LH and FSH. Consequently, the production of testosterone and estrogen is suppressed, leading to reduced stimulation of hormone-sensitive tumors .

Comparación Con Compuestos Similares

Leuprolide: Another LHRH analogue used in the treatment of hormone-sensitive cancers.

Triptorelin: Similar to goserelin, used for hormone suppression in cancer therapy.

Buserelin: An LHRH agonist with similar applications in oncology.

Uniqueness of this compound: this compound is unique due to its specific formulation as a biodegradable implant, which allows for sustained release and prolonged hormone suppression. This makes it particularly effective in long-term treatment regimens .

Actividad Biológica

Goserelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) that serves as a potent agonist for GnRH receptors. Its primary biological activity involves the modulation of hormone secretion, particularly in the context of hormone-sensitive cancers such as prostate and breast cancer. This article explores the pharmacological properties, mechanisms of action, pharmacokinetics, and clinical findings associated with this compound.

This compound exerts its effects by binding to GnRH receptors in the pituitary gland, leading to an initial surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, this compound causes desensitization of these receptors, resulting in a significant reduction in LH and FSH levels. This suppression leads to decreased testosterone production in men and reduced estrogen levels in women, effectively countering the growth of hormone-responsive tumors.

- Initial Phase : Surge in LH and FSH secretion.

- Chronic Administration : Desensitization of GnRH receptors → Suppression of LH and FSH → Decreased testosterone/estrogen levels.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption following subcutaneous administration, with a volume of distribution averaging 44.1 L in males. The drug is primarily metabolized in the liver and has a terminal half-life of approximately 4.9 hours. The pharmacokinetics have been studied extensively in both healthy volunteers and cancer patients.

| Parameter | Value |

|---|---|

| Absorption | Rapid after subcutaneous administration |

| Volume of Distribution | 44.1 ± 13.6 L (males), 20.3 L (females) |

| Protein Binding | 27.3% |

| Metabolism | Hepatic |

| Terminal Half-Life | 4.9 hours |

| Route of Elimination | Urine (>90%) |

Clinical Applications

This compound is primarily used for:

- Prostate Cancer : It reduces testosterone levels to castrate levels, which is critical for managing advanced prostate cancer.

- Breast Cancer : In premenopausal women, this compound can induce a state akin to menopause by suppressing estrogen production.

- Endometriosis : It helps alleviate symptoms by reducing estrogen levels.

Case Studies

- Prostate Cancer Management : A clinical trial demonstrated that this compound combined with anti-androgens significantly improved progression-free survival compared to anti-androgens alone. Patients receiving this compound showed a marked decrease in serum testosterone levels within days of treatment initiation .

- Breast Cancer Treatment : In premenopausal women with hormone receptor-positive breast cancer, this compound was shown to be effective when used as an adjuvant therapy alongside chemotherapy, leading to improved outcomes and reduced recurrence rates .

- Endometriosis Treatment : A study highlighted that patients treated with this compound experienced significant reductions in pain scores and endometriosis lesions compared to those receiving placebo .

Safety and Toxicology

While this compound is generally well-tolerated, it can cause side effects related to hormonal suppression:

- Men : Testicular atrophy, hot flashes, fatigue.

- Women : Ovarian atrophy, hot flashes, mood changes.

Toxicological studies have indicated that prolonged use may lead to histopathological changes in reproductive organs due to hormonal alterations .

Propiedades

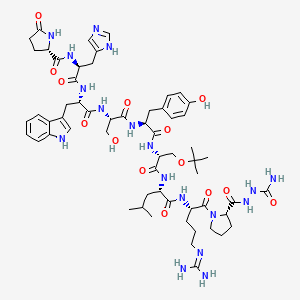

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLNMBMMGCOAS-URPVMXJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048297 | |

| Record name | Goserelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Goserelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 2.83e-02 g/L | |

| Record name | Goserelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Goserelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Goserelin is a synthetic decapeptide analogue of LHRH. Goserelin acts as a potent inhibitor of pituitary gonadotropin secretion when administered in the biodegradable formulation. The result is sustained suppression of LH and serum testosterone levels., Zoladex is a synthetic decapeptide analogue of LHRH. Zoladex acts as a potent inhibitor of pituitary gonadotropin secretion when administered in the biodegradable formulation. Following initial administration, ZOLADEX causes an initial increase in serum-luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels with subsequent increases in serum levels of testosterone. Chronic administration of Zoladex leads to sustained suppression of pituitary gonadotropins, and serum levels of testosterone consequently fall into the range normally seen in surgically castrated men approximately 21 days after initiation of therapy. This leads to accessory sex organ regression. In animal and in in vitro studies, administration of goserelin resulted in the regression or inhibition of growth of the hormonally sensitive dimethylbenzanthracene (DMBA)-induced rat mammary tumor and Dunning R3327 prostate tumor. In clinical trials using Zoladex 3.6 mg with follow-up of more than 2 years, suppression of serum testosterone to castrate levels has been maintained for the duration of therapy. | |

| Record name | Goserelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GOSERELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

[4-D-serine]goserelin; [9-D-proline]goserelin; [5-D-tyrosine]goserelin; [2-D-histidine]goserelin; [7-D-leucine]goserelin; [6-[O-(1,1-dimethylethyl)-L-serine]]goserelin; 1-carbamoylyl-2-[5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl]diazane; 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl-L-prolinohydrazide; [1-(5-oxo-D-proline)]goserelin; endo-8a,8b-di-L-proline-goserelin; endo-8a-L-proline-goserelin; O4-acetylgoserelin | |

| Record name | GOSERELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

65807-02-5 | |

| Record name | Goserelin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065807025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goserelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Goserelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSERELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F65R8P09N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSERELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Goserelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.